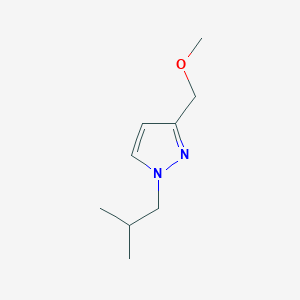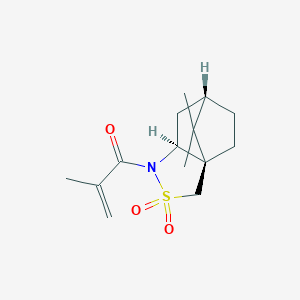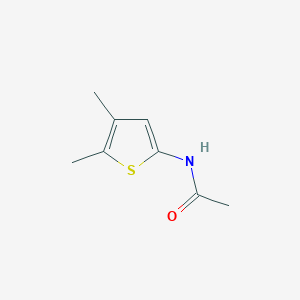
1-isobutyl-3-(methoxymethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutyl-3-(methoxymethyl)-1H-pyrazole, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBMP is a pyrazole derivative that has been synthesized through various methods, and its unique structure has enabled it to exhibit interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole is not fully understood, but it is believed to modulate the activity of the dopamine system by inhibiting the reuptake of dopamine and increasing the release of dopamine in certain brain regions. This leads to an increase in dopamine signaling, which is thought to be responsible for the observed effects of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole on behavior and cognition.
Biochemical and Physiological Effects:
1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been shown to have a range of biochemical and physiological effects. In animal models, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been shown to reduce drug-seeking behavior, increase locomotor activity, and improve cognitive function. 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has also been shown to have anxiolytic and antidepressant effects, and it can modulate the activity of the dopamine system.
Vorteile Und Einschränkungen Für Laborexperimente
1-isobutyl-3-(methoxymethyl)-1H-pyrazole has several advantages for lab experiments, including its ability to modulate the activity of the dopamine system, its anxiolytic and antidepressant effects, and its potential as a drug candidate for the treatment of addiction. However, there are also limitations to using 1-isobutyl-3-(methoxymethyl)-1H-pyrazole in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-isobutyl-3-(methoxymethyl)-1H-pyrazole, including further studies on its mechanism of action, its potential as a drug candidate for the treatment of addiction, and its effects on behavior and cognition. Additionally, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole could be studied in combination with other compounds to explore potential synergistic effects. Finally, further research is needed to fully understand the potential toxicity of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole and its effects on different organ systems.
In conclusion, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structure and ability to modulate the activity of the dopamine system have enabled it to exhibit interesting biochemical and physiological effects. Further research is needed to fully understand the potential applications and limitations of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole.
Synthesemethoden
1-isobutyl-3-(methoxymethyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 1,3-dimethyl-2-nitrobenzene with isobutylamine and formaldehyde, followed by catalytic hydrogenation to yield 1-isobutyl-3-(methoxymethyl)-1H-pyrazole. Another method involves the reaction of 1,3-dimethyl-2-nitrobenzene with isobutyraldehyde and methanol in the presence of sodium methoxide to yield 1-isobutyl-3-(methoxymethyl)-1H-pyrazole. These methods have been optimized to increase the yield and purity of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole.
Wissenschaftliche Forschungsanwendungen
1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been shown to modulate the activity of the dopamine system, which is involved in reward and motivation. 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has also been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been studied as a potential drug candidate for the treatment of addiction, as it can reduce drug-seeking behavior in animal models. In toxicology, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole has been used as a tool to study the effects of dopamine on behavior and cognition.
Eigenschaften
IUPAC Name |
3-(methoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(2)6-11-5-4-9(10-11)7-12-3/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNATVPSJBLZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=N1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(cyclohexylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2462887.png)
![6-(3-Chloro-4-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462888.png)
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B2462889.png)
![1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2462891.png)

![4-cycloheptyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2462896.png)



![N-benzyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2462901.png)

![1-[4-[2-Hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one](/img/structure/B2462905.png)
